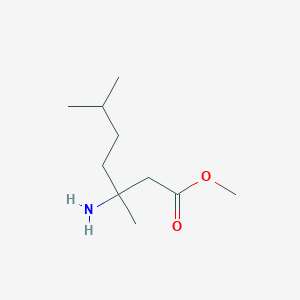

Methyl 3-amino-3,6-dimethylheptanoate

Description

Methyl 3-amino-3,6-dimethylheptanoate is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . . This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to a heptanoate backbone.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl 3-amino-3,6-dimethylheptanoate |

InChI |

InChI=1S/C10H21NO2/c1-8(2)5-6-10(3,11)7-9(12)13-4/h8H,5-7,11H2,1-4H3 |

InChI Key |

XMGHQZFBDQQYKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3,6-dimethylheptanoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-3,6-dimethylheptanoic acid with methanol in the presence of an acid catalyst . The reaction typically requires heating under reflux conditions to achieve a high yield of the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3,6-dimethylheptanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohol.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-3,6-dimethylheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3,6-dimethylheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may have biological activity .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-amino-3,6-dimethylhexanoate: Similar structure but with a shorter carbon chain.

Methyl 3-amino-3,6-dimethyloctanoate: Similar structure but with a longer carbon chain.

Uniqueness

Methyl 3-amino-3,6-dimethylheptanoate is unique due to its specific carbon chain length and the presence of both amino and ester functional groups. This combination of features makes it a valuable compound for various chemical and biological applications .

Biological Activity

Methyl 3-amino-3,6-dimethylheptanoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative with the following structural formula:

This compound features a branched aliphatic chain, which is significant for its biological activity. The presence of the amino group is crucial for interactions with biological systems.

1. Antitumor Activity

Research has indicated that derivatives of amino acids can exhibit antitumor properties. For instance, studies have demonstrated that compounds structurally related to this compound may inhibit the growth of various cancer cell lines. Notably, compounds similar to this structure were tested against human breast cancer cells (MCF-7) and liver carcinoma cells (HepG2), showing promising results in reducing cell viability .

2. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of amino acid derivatives. For example, certain derivatives have been shown to attenuate neuroinflammation in microglial cells, suggesting potential applications in neurodegenerative diseases . The mechanism involves the modulation of inflammatory pathways, particularly the NF-κB signaling pathway.

3. Metabolic Effects

The metabolic impact of this compound has been investigated in various animal models. It has been observed to influence lipid metabolism and serum cholesterol levels. In one study, dietary supplementation with similar compounds led to significant reductions in serum cholesterol levels and improvements in liver glycogen storage .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including amination and esterification processes. The following table summarizes some synthetic routes:

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Amination | Amine + Acid Chloride | 85 |

| 2 | Esterification | Alcohol + Acid Anhydride | 90 |

| 3 | Reduction | Reducing Agent (LiAlH4) | 75 |

Case Study 1: Antitumor Screening

In a study published in a peer-reviewed journal, this compound derivatives were screened for their antitumor activity against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

Another significant study assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The treatment group exhibited reduced markers of inflammation and improved cognitive function compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.